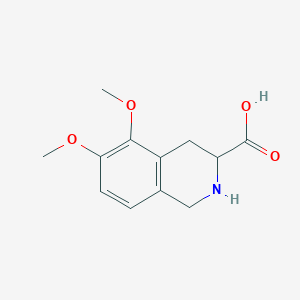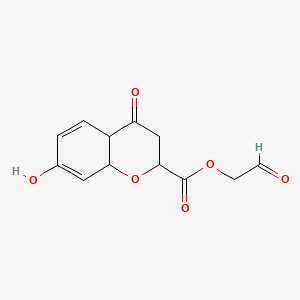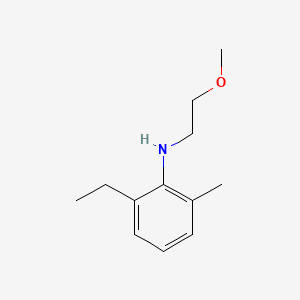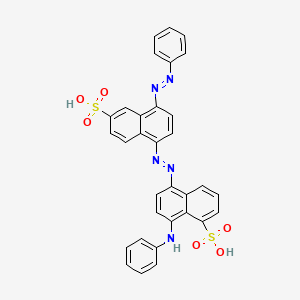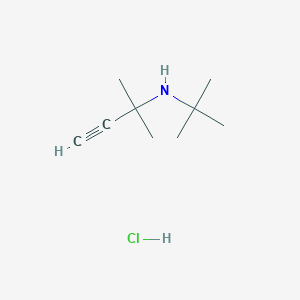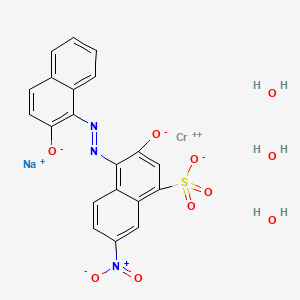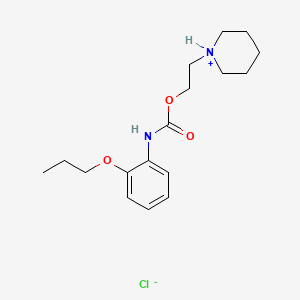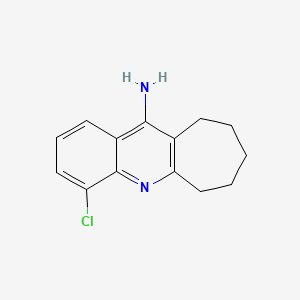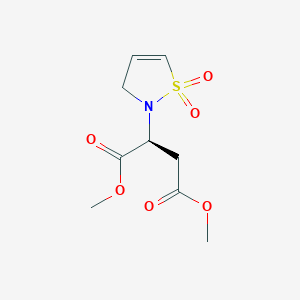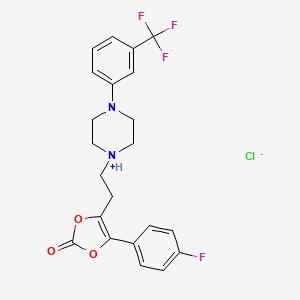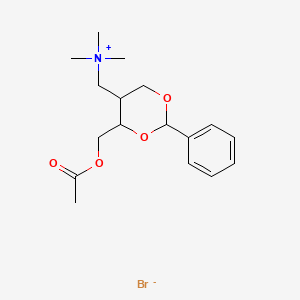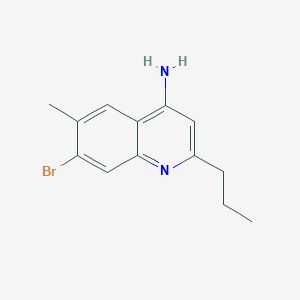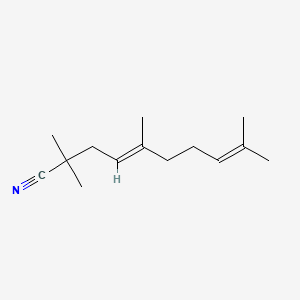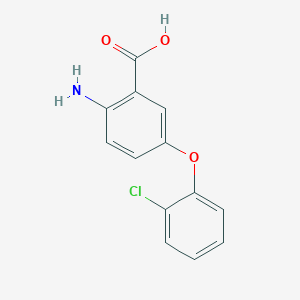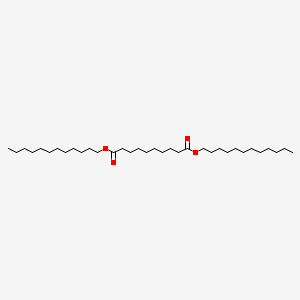
Didodecyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl sebacate is an organic compound with the chemical formula C₃₄H₆₆O₄. It is a diester derived from sebacic acid and dodecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of plastics and synthetic rubbers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecyl sebacate is synthesized through the esterification of sebacic acid with dodecanol. The reaction typically involves heating sebacic acid and dodecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Sebacic acid and dodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Transesterification: Another alcohol and a catalyst, such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Sebacic acid and dodecanol.
Transesterification: A new ester and the original alcohol (dodecanol).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Didodecyl sebacate acts primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and elasticity of the material. This mechanism involves the interaction of the ester groups with the polymer chains, which disrupts the crystalline structure and enhances the material’s flexibility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer with similar properties but different molecular weight and chain length.
Dibutyl sebacate: A dibutyl ester of sebacic acid, used in similar applications but with different physical properties.
Uniqueness
Didodecyl sebacate is unique due to its longer alkyl chains, which provide superior flexibility and low-temperature performance compared to shorter-chain esters like dibutyl sebacate. Its high molecular weight also contributes to its lower volatility and better resistance to extraction by water and other solvents .
Eigenschaften
CAS-Nummer |
2432-88-4 |
|---|---|
Molekularformel |
C34H66O4 |
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
didodecyl decanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
HIKZOIYUQFYFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


